molecular formula C14H12ClNO3S B14931417 N-(2-acetylphenyl)-3-chlorobenzenesulfonamide

N-(2-acetylphenyl)-3-chlorobenzenesulfonamide

Cat. No.: B14931417
M. Wt: 309.8 g/mol
InChI Key: CMDJLLBXKVAPRN-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3-chlorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3-chlorobenzenesulfonamide typically involves the acylation of 2-aminophenyl ketone with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the sulfonamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-3-chlorobenzenesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The compound interacts with the active sites of enzymes, blocking their activity and thereby modulating biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)cyclopropanecarboxamide

Uniqueness

N-(2-acetylphenyl)-3-chlorobenzenesulfonamide stands out due to the presence of the chlorobenzenesulfonamide group, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

N-(2-acetylphenyl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)13-7-2-3-8-14(13)16-20(18,19)12-6-4-5-11(15)9-12/h2-9,16H,1H3

InChI Key

CMDJLLBXKVAPRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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